3-Fluoro-4-[4-(tert-pentyl)phenoxy]aniline
Description
Properties
IUPAC Name |
3-fluoro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO/c1-4-17(2,3)12-5-8-14(9-6-12)20-16-10-7-13(19)11-15(16)18/h5-11H,4,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAIUQXVBHJSKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Fluoro-4-[4-(tert-pentyl)phenoxy]aniline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules .
Chemical Reactions Analysis
3-Fluoro-4-[4-(tert-pentyl)phenoxy]aniline can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Scientific Research Applications
3-Fluoro-4-[4-(tert-pentyl)phenoxy]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-[4-(tert-pentyl)phenoxy]aniline involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and context. In general, the compound may interact with proteins or enzymes, altering their activity and function. This can lead to changes in cellular processes and pathways, ultimately affecting the biological system.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Phenoxy and Aniline Moieties
The tert-pentyl group (2-methylbutan-2-yl) in 3-Fluoro-4-[4-(tert-pentyl)phenoxy]aniline is a bulky, branched alkyl substituent. Comparisons with related compounds reveal the following trends:
Table 1: Structural and Physicochemical Comparisons
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The tert-pentyl group increases logP compared to methyl or fluorophenyl substituents, improving membrane permeability but possibly reducing aqueous solubility .
- Metabolic Stability: Trifluoromethyl-substituted analogues (e.g., 4-[4-(tert-pentyl)phenoxy]-3-(trifluoromethyl)aniline) exhibit enhanced resistance to oxidative metabolism due to the strong electron-withdrawing effects of CF3 .
- Synthetic Utility: Boronate ester-containing derivatives () highlight the adaptability of the phenoxy-aniline scaffold for further functionalization via cross-coupling reactions .
Biological Activity
3-Fluoro-4-[4-(tert-pentyl)phenoxy]aniline is a fluorinated aniline compound notable for its unique structural characteristics, which include a fluorine atom and a tert-pentyl group. This compound has garnered attention in various fields, particularly in biological and medicinal chemistry, due to its potential interactions with biological systems. However, specific data on its biological activity remains limited. This article aims to consolidate available research findings, case studies, and comparative analyses of similar compounds to elucidate the biological activity of this compound.
The molecular formula of this compound is C17H22FNO, with a molecular weight of 273.34 g/mol. Its structure features:
- A fluorine atom at the 3-position of the phenyl ring.
- A tert-pentyl group at the 4-position.
- A phenoxy group attached to the aniline nitrogen atom.
These components contribute to the compound's distinct chemical properties and potential applications in various research fields.
While direct studies on the mechanism of action for this compound are scarce, compounds within its class are often investigated for their ability to interact with specific proteins and enzymes. The phenoxy group, in particular, is crucial for binding interactions that modulate biological pathways.
Biological Activity Insights
Research indicates that compounds similar to this compound are frequently studied for their roles in proteomics and drug development. Such compounds may influence protein interactions and functions, potentially leading to therapeutic applications.
Comparative Analysis with Similar Compounds
A comparative analysis highlights several structurally similar compounds that exhibit varying biological activities:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 4-tert-Butylphenol | Similar phenolic structure; tert-butyl group | Lacks fluorine substitution |
| 4-tert-Pentylphenol | Similar structure; lacks aniline group | Does not possess aniline nitrogen functionality |
| 3-Methyl-4-phenoxyaniline | Lacks tert-pentyl group | Different substitution pattern affecting reactivity |
| 3-Fluoroaniline | Fluorinated aniline without phenoxy group | Simpler structure leading to different properties |
The unique combination of functional groups in this compound imparts distinct chemical and biological properties not found in these similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activities of related phenoxy compounds:
- Antitubercular Activity : A series of derivatives based on similar structures have shown significant antitubercular activity against Mycobacterium tuberculosis, with some derivatives achieving minimum inhibitory concentration (MIC) values as low as 4 µg/ml .
- Proteomics Applications : Compounds like 2-Methyl-4-[4-(tert-pentyl)phenoxy]aniline have been utilized in proteomics research to study protein interactions, indicating that structural modifications can lead to varied biological effects.
- Antimicrobial Properties : Other phenoxy derivatives have demonstrated broad-spectrum antimicrobial activity, suggesting that modifications in the phenoxy group can enhance efficacy against various pathogens .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Fluoro-4-[4-(tert-pentyl)phenoxy]aniline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution between 4-(tert-pentyl)phenol and a fluorinated nitroarene precursor (e.g., 3-fluoro-4-nitroaniline). Key steps include:
- Base Selection : Potassium carbonate or cesium carbonate in polar aprotic solvents (DMF, DMSO) to activate the phenol oxygen for substitution .
- Temperature Control : Reactions often proceed at 80–100°C under inert atmospheres (N₂/Ar) to suppress side reactions like oxidation of the aniline group .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Yield optimization requires balancing steric hindrance from the tert-pentyl group with electronic effects of fluorine .
Q. How can spectroscopic techniques (NMR, MS, IR) resolve structural ambiguities in this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The tert-pentyl group (C(CH₂CH₂CH₃)₃) shows distinct splitting patterns in the aliphatic region (δ 1.2–1.6 ppm), while the phenoxy-aniline linkage generates aromatic protons with coupling constants (J = 8–10 Hz) influenced by fluorine’s para-directing effects .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 301.15 (calculated for C₁₇H₂₁FNO) confirms the molecular formula. Fragmentation patterns (e.g., loss of tert-pentyl group) aid in structural validation .
- IR Spectroscopy : Stretching bands at ~1250 cm⁻¹ (C-F) and ~3350 cm⁻¹ (N-H) confirm functional groups .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer :
- Solubility : Highly soluble in DCM, THF, and DMSO; sparingly soluble in water (logP ~3.5). Solubility in polar solvents is enhanced by the electron-withdrawing fluorine atom .
- Stability : Susceptible to oxidation in air due to the aniline moiety. Storage under N₂ at –20°C in amber vials is recommended. Stability in acidic/basic media is limited; avoid prolonged exposure to pH <5 or >9 .
Advanced Research Questions
Q. How do steric and electronic effects of the tert-pentyl and fluorine groups influence reactivity in cross-coupling reactions (e.g., Buchwald-Hartwig amination)?
- Methodological Answer :
- Steric Effects : The bulky tert-pentyl group reduces accessibility to the para-phenoxy position, necessitating catalysts with high steric tolerance (e.g., XPhos Pd G3) for amination .
- Electronic Effects : Fluorine’s electron-withdrawing nature activates the aniline for electrophilic substitution but deactivates the phenoxy ring for nucleophilic attacks. Computational modeling (DFT) can predict regioselectivity in such reactions .
- Case Study : In Suzuki-Miyaura couplings, the tert-pentyl group suppresses undesired β-hydride elimination, improving yields of biaryl products .
Q. What strategies mitigate contradictions in biological activity data (e.g., inconsistent IC₅₀ values in kinase inhibition assays)?
- Methodological Answer :
- Assay Optimization : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm activity. For example, discrepancies may arise from compound aggregation in high-throughput screens .
- Metabolic Stability : Test for cytochrome P450-mediated degradation using liver microsomes. Fluorine’s metabolic resistance often enhances in vivo stability compared to non-fluorinated analogs .
- Structural Analog Comparison : Compare with 3-Fluoro-4-phenoxyaniline (lacking tert-pentyl) to isolate the tert-pentyl group’s contribution to bioactivity .
Q. How can computational methods (e.g., QSAR, molecular docking) guide the design of derivatives for targeted applications?
- Methodological Answer :
- QSAR Modeling : Use Hammett constants (σ) to correlate fluorine’s electronic effects with bioactivity. The tert-pentyl group’s hydrophobicity (π value) can be optimized for membrane permeability .
- Docking Studies : Target-specific modeling (e.g., kinase ATP-binding pockets) reveals steric clashes with tert-pentyl, prompting substitution with smaller branched alkyl groups (e.g., tert-butyl) .
- ADME Prediction : Tools like SwissADME predict improved oral bioavailability (TPSA <80 Ų) due to fluorine’s polarity masking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
